molecular formula C7H10O2 B15351546 1,3-Dioxane, 2-ethynyl-2-methyl-

1,3-Dioxane, 2-ethynyl-2-methyl-

Cat. No.: B15351546
M. Wt: 126.15 g/mol
InChI Key: RMCFIEVYMUTAGQ-UHFFFAOYSA-N
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Description

2-Ethynyl-2-methyl-1,3-dioxane is a chemical compound with the molecular formula C_7H_10O_2. It is a derivative of 1,3-dioxane, featuring an ethynyl group (-C≡CH) and a methyl group (-CH_3) attached to the second carbon atom of the dioxane ring. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Hydroboration-Oxidation: One common synthetic route involves the hydroboration of 2-methyl-1,3-dioxane followed by oxidation to introduce the ethynyl group.

  • Alkyne Metathesis: Another method is alkyne metathesis, where 2-methyl-1,3-dioxane is reacted with an appropriate alkyne in the presence of a catalyst.

Industrial Production Methods: The industrial production of 2-ethynyl-2-methyl-1,3-dioxane typically involves large-scale reactions under controlled conditions to ensure purity and yield. These methods may include continuous flow reactors and advanced purification techniques to achieve high efficiency.

Types of Reactions:

  • Oxidation: 2-Ethynyl-2-methyl-1,3-dioxane can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the ethynyl group to an ethylene group.

  • Substitution: Substitution reactions can replace the ethynyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Ethylene derivatives.

  • Substitution Products: A wide range of functionalized dioxanes.

Scientific Research Applications

2-Ethynyl-2-methyl-1,3-dioxane is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: Its unique reactivity makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-ethynyl-2-methyl-1,3-dioxane exerts its effects depends on the specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Ethyl-2-methyl-1,3-dioxane: Similar structure but lacks the ethynyl group.

  • 1,3-Dioxane: The parent compound without any substituents.

  • 2-Ethynyl-1,3-dioxane: Similar ethynyl group but different methyl substitution.

Uniqueness: 2-Ethynyl-2-methyl-1,3-dioxane is unique due to its combination of the ethynyl and methyl groups, which confer distinct reactivity and properties compared to its similar compounds. This combination allows for a broader range of chemical transformations and applications.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-ethynyl-2-methyl-1,3-dioxane

InChI

InChI=1S/C7H10O2/c1-3-7(2)8-5-4-6-9-7/h1H,4-6H2,2H3

InChI Key

RMCFIEVYMUTAGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCCO1)C#C

Origin of Product

United States

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